Product packaging for 2-Amino-4-chloro-6-nitrophenol(Cat. No.:CAS No. 6358-08-3)

2-Amino-4-chloro-6-nitrophenol

Cat. No.: B019034
CAS No.: 6358-08-3
M. Wt: 188.57 g/mol
InChI Key: MHAFRUMLQZZSIN-UHFFFAOYSA-N
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Description

2-Amino-4-chloro-6-nitrophenol (CAS 6358-08-3) is a high-value chemical intermediate recognized for its critical role in organic synthesis and industrial research. This compound, appearing as a yellow to dark red powder or crystal, is a key building block in the synthesis of dyes, pharmaceuticals, and agrochemicals, with the European market demonstrating significant and steady growth driven by these sectors . Research Applications & Value: • Dye Manufacturing: Serves as a crucial precursor in the synthesis of complex dyes and pigments. • Pharmaceutical Intermediates: Used in the development and manufacturing of active pharmaceutical ingredients (APIs), underpinned by strong demand from the European pharmaceutical industry . • Agrochemical Synthesis: Acts as a building block for the research and production of specialized agrochemicals. Chemical & Physical Properties: • CAS Number: 6358-08-3 • Molecular Formula: C₆H₅ClN₂O₃ • Molecular Weight: 188.57 g/mol • Melting Point: ~145-162 °C (literature reports vary) • Purity: Available with purities >95.0% to >98.0% Handling & Safety: This compound requires careful handling. Refer to the Safety Data Sheet (SDS) for comprehensive information. Hazard statements may include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Disclaimer: This product is intended for research purposes and laboratory use only. It is not intended for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5ClN2O3 B019034 2-Amino-4-chloro-6-nitrophenol CAS No. 6358-08-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-4-chloro-6-nitrophenol
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InChI

InChI=1S/C6H5ClN2O3/c7-3-1-4(8)6(10)5(2-3)9(11)12/h1-2,10H,8H2
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InChI Key

MHAFRUMLQZZSIN-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=C(C=C(C(=C1N)O)[N+](=O)[O-])Cl
Source PubChem
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Molecular Formula

C6H5ClN2O3
Record name 2-AMINO-4-CHLORO-6-NITROPHENOL
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DSSTOX Substance ID

DTXSID3074868
Record name 2-Amino-4-chloro-6-nitrophenol
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Molecular Weight

188.57 g/mol
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Physical Description

2-amino-4-chloro-6-nitrophenol appears as a solid. (NTP, 1992)
Record name 2-AMINO-4-CHLORO-6-NITROPHENOL
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CAS No.

6358-08-3
Record name 2-AMINO-4-CHLORO-6-NITROPHENOL
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Melting Point

306 °F (NTP, 1992)
Record name 2-AMINO-4-CHLORO-6-NITROPHENOL
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Synthetic Methodologies and Chemical Transformations of 2 Amino 4 Chloro 6 Nitrophenol

Advanced Synthetic Pathways for 2-Amino-4-chloro-6-nitrophenol

The synthesis of this compound is a multi-step process that requires precise control over reaction conditions to achieve the desired regioselectivity and yield.

Precursor Synthesis and Regioselective Functionalization Strategies

A primary route to this compound often commences with the chlorination of p-nitrophenol. This electrophilic aromatic substitution reaction, typically carried out using chlorine in an inert organic solvent, yields 2-chloro-4-nitrophenol (B164951). google.com Subsequent nitration of this intermediate introduces a second nitro group onto the aromatic ring. The directing effects of the existing hydroxyl and nitro groups guide the incoming nitro group to the ortho position relative to the hydroxyl group, resulting in 2-chloro-4,6-dinitrophenol.

Another established pathway involves the nitration of 2-amino-6-chlorophenol. In this reaction, the strong ortho-, para-directing effects of the hydroxyl and amino groups, alongside the ortho-, para-directing but deactivating nature of the chlorine atom, primarily direct the incoming nitro group to the C4 position, which is para to the hydroxyl group and ortho to the amino group.

Regioselectivity is a critical aspect of these syntheses. To minimize the formation of unwanted isomers, advanced strategies such as the use of protecting groups to temporarily block highly activating groups like hydroxyl or amino functions can be employed. This allows for more precise control over the position of subsequent functionalization.

Catalytic Approaches in the Preparation of Key Intermediates

Catalysis plays a significant role in optimizing the synthesis of precursors and the final compound. For instance, in the reduction of a dinitro precursor to the target aminonitrophenol, catalytic hydrogenation is a common and efficient method. Catalysts such as palladium on carbon (Pd/C) are used with hydrogen gas to selectively reduce one nitro group to an amino group.

Furthermore, in the synthesis of 2-chloro-4-aminophenol, a related intermediate, a reduction reaction is carried out in the presence of a catalyst system comprising activated carbon and ferric trichloride (B1173362) hexahydrate. google.com

Functional Group Interconversions and Derivatization Strategies

The functional groups of this compound—amino, chloro, nitro, and phenolic hydroxyl—offer multiple avenues for chemical transformations and the synthesis of a wide array of derivatives.

Oxidative Transformations of the Phenolic and Amino Moieties

The phenolic and amino groups are susceptible to oxidation. In the context of its application in hair dyes, this compound is used in oxidative hair dyeing systems. In these formulations, it acts as a precursor that, in the presence of an oxidizing agent like hydrogen peroxide, undergoes oxidation to form colorant molecules within the hair shaft. cosmeticsinfo.org

Reductive Pathways of the Nitro Group

The nitro group is highly amenable to reduction, a key transformation for producing various intermediates. This reduction can be achieved with high selectivity, leaving the chloro group intact.

Common methods for the reduction of the nitro group include:

Catalytic Hydrogenation: This highly efficient method utilizes hydrogen gas with a palladium-on-carbon (Pd/C) catalyst at ambient temperature. It results in the complete conversion of the nitro group to an amino group, yielding 2,6-diamino-4-chlorophenol.

Chemical Reduction: Reagents such as tin(II) chloride or iron powder in an acidic medium are also effective for reducing aromatic nitro groups. prepchem.com Another approach involves the use of hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst like activated carbon and ferric trichloride hexahydrate. google.com

A summary of common reducing agents and their products is presented in the table below.

Reducing Agent(s)ProductReference
H₂ / Pd/C2,6-Diamino-4-chlorophenol
Iron powder / Acid2,6-Diamino-4-chlorophenol prepchem.com
Hydrazine hydrate / Activated carbon, FeCl₃·6H₂O2-Amino-4-chlorophenol (B47367) (from 2-chloro-4-nitrophenol) google.com

Nucleophilic Aromatic Substitution Reactions of the Chloro Group

The chloro group on the aromatic ring of this compound can undergo nucleophilic aromatic substitution (SNAr). The presence of the electron-withdrawing nitro group ortho and para to the chlorine atom activates it towards nucleophilic attack. wikipedia.orglibretexts.orglibretexts.org

For example, reaction with a 10% aqueous sodium hydroxide (B78521) solution at 80°C for two hours can result in the substitution of the chloro group by a hydroxyl group, yielding 2-Amino-4-nitrophenol-6-ol with a 72% yield. The rate of this substitution can be influenced by steric hindrance from the adjacent amino and hydroxyl groups.

Alkylation and Acylation Reactions of the Amino Group

The presence of a primary amino group on the aromatic ring of this compound allows for a variety of chemical transformations, most notably alkylation and acylation reactions. These modifications are crucial for altering the molecule's properties for specific applications, such as in the synthesis of dyes.

Alkylation of the amino group introduces an alkyl substituent, which can enhance properties like solubility. A common approach involves a reductive alkylation process. For instance, this compound can be dissolved in a carboxylic acid, such as acetic acid, and then treated with a reducing agent like sodium borohydride (B1222165). The reaction mixture is typically heated to facilitate the transformation. The resulting N-alkylated product can often be isolated by precipitation upon dilution with water. masterorganicchemistry.com

Acylation of the amino group involves the introduction of an acyl group (R-C=O) and is a fundamental method for producing N-substituted amide derivatives. This is typically achieved by reacting this compound with an acylating agent, such as a carboxylic acid chloride or a carboxylic acid anhydride (B1165640). For example, the reaction with acetic anhydride in acetic acid at room temperature yields N-(3-chloro-2-hydroxy-5-nitrophenyl)acetamide. masterorganicchemistry.com These amide intermediates can then be further reduced, for example with sodium borohydride in the presence of boron trifluoride etherate, to yield the corresponding N-alkylated derivatives. masterorganicchemistry.com

Another synthetic route to N-alkylated derivatives involves the initial reaction of this compound with an orthocarboxylic acid ester, such as triethyl orthoformate. This leads to the formation of a benzoxazole (B165842) derivative, which can then be reduced with sodium borohydride in an alcoholic solution to afford the desired N-alkylated product. masterorganicchemistry.com

The following tables summarize typical conditions for these transformations:

Table 1: Representative Alkylation Reaction of this compound
ReactantsReagentsSolventTemperatureProduct
This compoundSodium borohydrideAcetic acid60-70°C2-Chloro-6-ethylamino-4-nitrophenol
Table 2: Representative Acylation Reaction of this compound
ReactantsReagentsSolventTemperatureProduct
This compoundAcetic anhydrideAcetic acidRoom TemperatureN-(3-chloro-2-hydroxy-5-nitrophenyl)acetamide

Reaction Mechanism Elucidation in this compound Synthesis

The synthesis of this compound can be achieved through several pathways, with the elucidation of their reaction mechanisms being crucial for optimizing reaction conditions and yields. Two primary synthetic routes involve electrophilic aromatic substitution and nucleophilic aromatic substitution.

One major pathway is the electrophilic nitration of 2-amino-6-chlorophenol. This reaction proceeds via the generation of a highly reactive electrophile, the nitronium ion (NO₂⁺). The nitronium ion is typically formed by the reaction of concentrated nitric acid with a strong dehydrating agent, such as concentrated sulfuric acid. The sulfuric acid protonates the nitric acid, which then loses a molecule of water to form the nitronium ion.

Once generated, the nitronium ion is attacked by the electron-rich aromatic ring of 2-amino-6-chlorophenol. The existing substituents on the benzene (B151609) ring direct the position of the incoming nitro group. The hydroxyl (-OH) and amino (-NH₂) groups are strong activating groups and are ortho, para-directors. The chlorine (-Cl) atom is a deactivating group but is also an ortho, para-director. lumenlearning.com The combined directing effects of these substituents favor the introduction of the nitro group at the C4 position, which is para to the hydroxyl group and ortho to the amino group. The attack of the nitronium ion leads to the formation of a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion. A weak base in the reaction mixture, such as water or the bisulfate ion, then removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the final product, this compound. masterorganicchemistry.com

Another significant synthetic route is the nucleophilic aromatic substitution (SNAᵣ) of a suitable precursor, such as 2,6-dichloro-4-nitrophenol, with ammonia (B1221849). In this mechanism, the aromatic ring is attacked by a nucleophile, in this case, ammonia. For a nucleophilic attack on an aromatic ring to be successful, the ring must be electron-deficient. This is achieved by the presence of strong electron-withdrawing groups, such as the nitro group (-NO₂) and the chlorine atoms, on the precursor molecule. youtube.com These groups activate the ring towards nucleophilic attack, particularly at the positions ortho and para to them.

The reaction proceeds via an addition-elimination mechanism. The ammonia molecule, acting as the nucleophile, attacks the carbon atom bearing one of the chlorine atoms (in this case, at the C6 position, which is activated by the ortho chloro and para nitro groups). This initial attack forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. youtube.com In this intermediate, the negative charge is delocalized over the aromatic ring and is particularly stabilized by the electron-withdrawing nitro group. In the subsequent elimination step, the leaving group, a chloride ion, is expelled from the ring, and the aromaticity is restored, resulting in the formation of this compound. This reaction typically requires elevated temperatures and pressures to proceed efficiently.

Spectroscopic Characterization and Advanced Analytical Techniques for 2 Amino 4 Chloro 6 Nitrophenol and Its Derivatives

Vibrational Spectroscopy (FT-IR, Raman) for Structural Analysis

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, is instrumental in identifying the functional groups within 2-Amino-4-chloro-6-nitrophenol. The FT-IR spectrum of the related compound 2,4-dichloro-6-nitrophenol (B1219690) shows characteristic peaks for asymmetric and symmetric NO2 stretching at approximately 1580 cm⁻¹ and 1496 cm⁻¹, respectively. researchgate.net For this compound, FT-IR spectroscopy can confirm the presence of key functional groups, such as the nitro group (-NO₂) around 1520 cm⁻¹ and the amino group (-NH₂) near 3400 cm⁻¹. Similarly, Raman spectroscopy can be employed to monitor specific bond vibrations, such as the S-S bond disruption in keratin (B1170402) when interacting with nitro-containing hair dyes, which shows a peak shift around 510–525 cm⁻¹. Density Functional Theory (DFT) calculations can be used to predict and corroborate the experimental IR and Raman spectra, although discrepancies can arise from factors like crystal packing or protonation states.

A detailed vibrational analysis of the related 2-amino-4-chlorophenol (B47367) has been conducted using both experimental (FT-IR and FT-Raman) and computational (HF and DFT) methods, providing a comprehensive assignment of the vibrational modes. researchgate.net

Table 1: Key FT-IR Vibrational Frequencies for this compound and Related Compounds

Functional GroupApproximate Wavenumber (cm⁻¹)Compound
-NH₂ stretch~3400This compound
-NO₂ stretch~1520This compound
Asymmetric NO₂ stretch15802,4-dichloro-6-nitrophenol researchgate.net
Symmetric NO₂ stretch14962,4-dichloro-6-nitrophenol researchgate.net

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

UV-Visible spectroscopy is a key technique for investigating the electronic transitions in this compound and its derivatives. For instance, the UV-Vis-NIR study of 2-Amino-4-methylpyridinium 2-chloro 4-nitro benzoate, a related compound, revealed no absorption between 318 and 1100 nm. scirp.org The derivative 2-chloro-6-ethylamino-4-nitrophenol exhibits absorption maxima at 207 nm, 280 nm, and 453 nm. europa.eu

Fluorescent dyes, a class to which some derivatives of this compound belong, absorb light at one wavelength and emit it at a longer, lower-energy wavelength. chemicalbull.com This property is valuable in various analytical and biological applications. chemicalbull.com Studies on 2-amino-4,6-diphenylnicotinonitriles, which also contain chloro groups, have shown that these substituents can enhance their fluorescence properties. mdpi.com The selection of solvent can also influence the emission maxima, allowing for the tuning of fluorescence characteristics. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise molecular structure of this compound. Both ¹H and ¹³C NMR are utilized to map the chemical environment of each atom.

For the related compound 2-amino-4-chlorophenol, ¹H NMR spectra show distinct signals for the aromatic protons. chemicalbook.com In similar chlorinated nitroaromatic compounds, these protons typically resonate in the δ 7.5–8.5 ppm range. The purity of 2-amino-6-chloro-4-nitrophenol (B3029376) has been determined using NMR, among other methods. cir-safety.org

¹³C NMR data is also available for 2-amino-6-chloro-4-nitrophenol and its isomer, 2-amino-4-chloro-5-nitrophenol. spectrabase.comchemicalbook.com The chemical shifts in ¹³C NMR provide information about the carbon skeleton of the molecule.

Table 2: Representative ¹H NMR Data for a Related Aminophenol Derivative

Proton AssignmentChemical Shift (ppm)Compound
A9.22-Amino-4-chlorophenol chemicalbook.com
B6.6012-Amino-4-chlorophenol chemicalbook.com
C6.5982-Amino-4-chlorophenol chemicalbook.com
D6.3862-Amino-4-chlorophenol chemicalbook.com
E4.82-Amino-4-chlorophenol chemicalbook.com

Mass Spectrometry for Molecular Fragmentation Pattern Analysis

Mass spectrometry (MS) provides critical information on the molecular weight and fragmentation pattern of this compound, aiding in its identification and structural confirmation. High-Resolution Mass Spectrometry (HRMS) is particularly valuable for confirming the exact mass with high precision.

The mass spectrum for 2-Amino-6-chloro-4-nitrophenol is available in spectral databases. massbank.eu Techniques such as HPLC-MS can be used to identify byproducts from reactions, for example, the nitro-reduction byproducts. Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for detecting volatile degradation products like chlorophenols.

X-ray Diffraction (XRD) for Crystalline Structure Determination

X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional crystalline structure of a compound. For single-crystal X-ray diffraction, suitable crystals can be grown by methods like slow evaporation from polar aprotic solvents. For the related compound 2-Amino-4-methylpyridinium 2-chloro 4-nitro benzoate, single-crystal XRD analysis showed that it belongs to the monoclinic crystal system with a P21/n space group. scirp.org Powder XRD can be used to confirm the presence of crystalline impurities in bulk samples.

Chromatographic Methods for Separation and Purity Assessment

Chromatographic techniques are essential for the separation and purity assessment of this compound and its derivatives.

High-Performance Liquid Chromatography (HPLC) is a widely used method for analyzing the purity of this compound. A common approach is reverse-phase (RP) HPLC with UV detection. For instance, the purity of 2-amino-6-chloro-4-nitrophenol has been determined to be between 80.5% and over 99.8% using HPLC at various wavelengths. cir-safety.org

A typical HPLC method for 2-Amino-6-chloro-4-nitrophenol and its hydrochloride salt involves a Newcrom R1 column with a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and an acid like phosphoric acid. sielc.comsielc.comsielc.com For applications compatible with mass spectrometry, formic acid is often substituted for phosphoric acid. sielc.comsielc.comsielc.com These methods are scalable and can be adapted for preparative separation to isolate impurities. sielc.comsielc.com

Table 3: Typical HPLC Conditions for the Analysis of this compound Derivatives

ParameterConditionCompound
ColumnNewcrom R12-Amino-6-chloro-4-nitrophenol sielc.comsielc.com
Mobile PhaseAcetonitrile, Water, Phosphoric Acid2-Amino-6-chloro-4-nitrophenol sielc.comsielc.com
ColumnLuna 3u C18(2) 100A2-amino-5-nitrophenol nih.gov
Mobile PhaseDW (0.1% TFA): ACN (0.1% TFA) = 65: 352-amino-5-nitrophenol nih.gov
DetectionUV-Vis (200 nm)2-amino-5-nitrophenol nih.gov

Gas Chromatography (GC) Applications

Gas chromatography (GC) is a cornerstone analytical technique for the separation and analysis of volatile and semi-volatile compounds, making it highly suitable for the characterization of this compound and its derivatives. Its primary application in an industrial context is the determination of purity for the synthesized compound. Commercial suppliers often specify a purity of 98.0% or greater for this compound, a value that is routinely verified using GC analysis. avantorsciences.comtcichemicals.com

In research settings, GC, particularly when coupled with mass spectrometry (GC-MS), serves as a powerful tool for identifying and quantifying chloronitrophenols and their metabolites in various matrices. europa.eu For instance, research on the microbial degradation of related chloronitrophenol compounds heavily relies on GC-MS to track the depletion of the parent compound and to identify the intermediate and final products of the degradation pathway. europa.eubohrium.com Studies have demonstrated the capability of GC to separate different chloronitrophenol isomers and their degradation products, such as chloro-hydroquinone and hydroquinone (B1673460). europa.eu

The retention time (RT) is a critical parameter in GC, representing the time it takes for a specific compound to travel through the column to the detector. While specific GC methods for this compound are often proprietary or application-specific, data from studies on analogous compounds illustrate the utility of the technique. For example, in a study on the degradation of 2-chloro-4-nitrophenol (B164951), the parent compound was detected at a retention time of 16.3 minutes, while its metabolite, chloro-hydroquinone, was identified at 6.7 minutes. europa.eu Similarly, the analysis of 4-chloro-3-nitrophenol (B1362549) degradation showed a retention time of 2.39 minutes for the parent compound. researchgate.net These findings underscore the effectiveness of GC in separating structurally similar compounds within a complex mixture.

Table 1: Examples of GC Retention Times for Chloronitrophenol Compounds and Metabolites

CompoundRetention Time (min)Analytical MethodSource
2-chloro-4-nitrophenol16.3GC-MS europa.eu
Chloro-hydroquinone6.7GC-MS europa.eu
4-chloro-3-nitrophenol2.39GC researchgate.net

This table provides examples from studies on related compounds to illustrate the application of the technique.

Spectrophotometric Quantification Methods in Research Samples

UV-visible spectrophotometry is a widely used analytical method for the quantitative determination of nitrophenolic compounds due to their strong absorbance of light in the ultraviolet and visible regions of the electromagnetic spectrum. scienceopen.com This technique is valued for its simplicity, speed, and cost-effectiveness. scienceopen.com The quantification of this compound and its derivatives in research samples, such as in studies of environmental degradation or reaction kinetics, can be effectively achieved using this method. europa.eu

A critical factor influencing the spectrophotometric analysis of nitrophenols is the pH of the solution. The protonation state of the phenolic hydroxyl group and the amino group dramatically alters the electronic structure of the molecule, leading to significant shifts in the wavelength of maximum absorbance (λmax). nih.gov For example, p-nitrophenol exhibits a single absorption peak at 317 nm in strongly acidic conditions, whereas under strongly alkaline conditions, this peak shifts to 400 nm as the phenoxide ion is formed. scienceopen.comnih.gov This pH-dependent chromic shift is a key principle utilized in developing quantification methods. In biodegradation studies of 2-chloro-4-nitrophenol, the depletion of the compound was monitored by measuring the decrease in optical density at 420 nm. europa.eu

While direct spectrophotometry is straightforward, the analysis of mixtures containing multiple nitrophenol isomers or other absorbing species can be challenging due to spectral overlap. bohrium.com In such cases, advanced methods combining spectrophotometry with chemometrics, such as partial least squares (PLS) regression, may be employed to resolve the individual contributions of each component in the mixture, allowing for simultaneous quantification without prior separation. bohrium.com

Table 2: Examples of Absorption Maxima (λmax) for Nitrophenolic Compounds

CompoundpH Conditionλmax (nm)Source
p-NitrophenolStrongly Acidic317 scienceopen.comnih.gov
p-NitrophenolStrongly Alkaline400 scienceopen.comnih.gov
o-NitrophenolNot Specified415 ekb.eg
2-chloro-4-nitrophenolNot Specified420 europa.eu
2-amino-4-chlorophenolProduct with 4-aminoantipyrine (B1666024)520 researchgate.net

This table includes data on related compounds to demonstrate the principles of spectrophotometric analysis for this class of chemicals.

Computational Chemistry and Theoretical Modeling of 2 Amino 4 Chloro 6 Nitrophenol

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2-Amino-4-chloro-6-nitrophenol, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), are instrumental in determining its optimized molecular geometry. These calculations help in understanding the spatial arrangement of atoms and the influence of substituents—amino (-NH2), chloro (-Cl), and nitro (-NO2) groups—on the phenol (B47542) ring.

PropertyDescriptionSignificance for this compound
Molecular Geometry 3D arrangement of atoms, including bond lengths and angles.Determines the molecule's shape and steric properties.
Electronic Structure Distribution of electrons in molecular orbitals.Influences reactivity, spectral properties, and intermolecular interactions.
HOMO-LUMO Gap The energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital.A smaller gap suggests higher reactivity. For nitroaromatic compounds, this is a key indicator of their electronic behavior. mdpi.com

Quantum Chemical Calculations of Reactivity Descriptors

Quantum chemical calculations provide a suite of reactivity descriptors that quantify the chemical behavior of this compound. These descriptors are derived from the electronic structure and are essential for predicting how the molecule will interact with other chemical species. Key global reactivity descriptors include ionization potential (I), electron affinity (A), electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). imist.maimist.ma

These descriptors are typically calculated using the energies of the HOMO and LUMO. For example, a high electrophilicity index for a nitroaromatic compound would suggest its potential to act as a strong electron acceptor in chemical reactions. Local reactivity descriptors, such as Fukui functions, can pinpoint the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks.

Reactivity DescriptorFormulaInterpretation
Ionization Potential (I) I ≈ -EHOMOEnergy required to remove an electron.
Electron Affinity (A) A ≈ -ELUMOEnergy released when an electron is added.
Electronegativity (χ) χ = (I + A) / 2The ability of an atom to attract electrons.
Chemical Hardness (η) η = (I - A) / 2Resistance to change in electron distribution.
Electrophilicity Index (ω) ω = χ² / (2η)A measure of the electrophilic power of a molecule.

Studies on similar substituted phenols have shown that the nature and position of the substituents dramatically influence these reactivity indices. researchgate.net The interplay of the electron-donating amino group and the electron-withdrawing chloro and nitro groups in this compound creates a complex electronic landscape that these descriptors can effectively map.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. For a flexible molecule like this compound, which has rotatable bonds associated with its amino, hydroxyl, and nitro substituents, MD simulations are invaluable for exploring its conformational space. tandfonline.com

By simulating the molecule's behavior in different environments (e.g., in a vacuum or in a solvent), researchers can identify the most stable conformers and understand the energy barriers between them. This is particularly important as the conformation can significantly impact the molecule's biological activity and physical properties. For instance, the orientation of the nitro group relative to the phenol ring can influence its electronic properties and reactivity. acs.orgnih.gov Conformational analysis of similar nitro-heterocyclic compounds has shown that different conformations can affect the drug-biological target interaction. researchgate.netscielo.br

Simulation AspectDescriptionRelevance to this compound
Conformational Search Exploration of different spatial arrangements of the molecule.Identifies low-energy, stable conformers.
Solvent Effects Simulation in the presence of solvent molecules (e.g., water).Provides a more realistic model of the molecule's behavior in biological or environmental systems. rsc.org
Torsional Angles Rotation around single bonds.Key to understanding the flexibility and shape of the molecule. researchgate.net

Structure-Activity Relationship (SAR) Modeling for Mechanistic Insights

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a compound to its biological activity or a particular property. For this compound, QSAR studies can provide mechanistic insights into its potential toxicity, mutagenicity, or other biological effects. oup.comscispace.com

QSAR models for nitroaromatic compounds often use descriptors derived from computational chemistry, such as those mentioned in the sections above (e.g., HOMO-LUMO energies, electrophilicity index, and molecular shape descriptors). mdpi.comnih.gov These models have been used to predict the toxicity of nitroaromatics to various organisms. lew.ronih.gov The models can reveal which structural features are most important for a given activity. For example, the number and position of nitro groups, hydrophobicity, and specific electronic properties are often critical determinants of the toxicity of nitroaromatic compounds. oup.comjst.go.jp By comparing this compound to other compounds in a QSAR model, it is possible to hypothesize about its mechanism of action.

SAR/QSAR ComponentDescriptionApplication to this compound
Molecular Descriptors Numerical representations of chemical information.Can include electronic, steric, and hydrophobic parameters calculated computationally.
Statistical Model Mathematical equation linking descriptors to activity.Can be linear (e.g., Multiple Linear Regression) or non-linear (e.g., machine learning algorithms). nih.gov
Mechanistic Interpretation Understanding the physical meaning behind the model.Can suggest, for example, that the compound's toxicity is related to its ability to accept electrons, a common mechanism for nitroaromatics. lew.ro

Ligand Chemistry and Coordination Complex Formation of 2 Amino 4 Chloro 6 Nitrophenol

Synthesis and Characterization of Metal Complexes with 2-Amino-4-chloro-6-nitrophenol as a Ligand

Once the Schiff base ligand is formed and isolated, it is reacted with various metal salts (e.g., chlorides or acetates) in a suitable solvent, often ethanol (B145695) or methanol, to yield the desired metal complexes. The reaction mixture is typically refluxed for several hours. uobaghdad.edu.iq The resulting solid complexes are then isolated by filtration, washed, and dried.

Characterization of these synthesized ligands and their metal complexes is carried out using a suite of analytical techniques. Elemental analysis (CHN) is used to determine the empirical formula and confirm the stoichiometry of the complexes. researchgate.netuobaghdad.edu.iq Molar conductivity measurements in solvents like DMF or DMSO help in determining whether the complexes are electrolytic or non-electrolytic in nature, which provides insight into whether anions are inside or outside the coordination sphere. researchgate.net Thermogravimetric analysis (TGA) is employed to study the thermal stability of the complexes and to confirm the presence of coordinated or lattice water molecules. researchgate.net

A study detailed the synthesis of mononuclear Ni(II) and Cu(II) complexes with a Schiff base derived from 2-Amino-6-chloro-4-nitrophenol (B3029376) and 5-bromo-2-methoxybenzaldehyde. researchgate.net Another work described the synthesis of VO(II), Mn(II), Fe(II), Co(II), Ni(II), Cu(II), and Pt(IV) complexes with a Schiff base derived from 2-amino-4-nitrophenol (B125904) and pyridoxal. uobaghdad.edu.iq

Table 1: Synthesis and Characterization Methods for Metal Complexes
Complex TypeLigand PrecursorsMetal IonsCharacterization TechniquesReference
Mononuclear Schiff Base Complexes2-Amino-6-chloro-4-nitrophenol, 5-bromo-2-methoxybenzaldehydeNi(II), Cu(II)FT-IR, NMR, UV-Vis, ESI-MS, TGA, Cyclic Voltammetry researchgate.net
Tridentate Schiff Base Complexes2-amino-4-nitrophenol, Pyridoxal hydrochlorideVO(II), Mn(II), Fe(II), Co(II), Ni(II), Cu(II), Pt(IV)FT-IR, 1H-NMR, 13C-NMR, UV-Vis, Mass Spectroscopy, Molar Conductance, Magnetic Susceptibility, TGA uobaghdad.edu.iq

Coordination Modes and Geometries within Metal-Ligand Systems

The Schiff base ligands derived from this compound can coordinate to metal ions in various modes, acting as bidentate or tridentate chelating agents. The coordination typically involves the phenolic oxygen atom (after deprotonation), the azomethine nitrogen atom of the Schiff base, and potentially other donor atoms present in the aldehyde/ketone precursor.

For example, the ligand (4-((2-hydroxy-5-nitrophenyl)imino)methyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol, derived from 2-amino-4-nitrophenol, acts as a tridentate ligand with (NOO) donor atoms. uobaghdad.edu.iq In related systems, Schiff base ligands have been shown to act as bidentate ligands, coordinating through the phenolic oxygen and azomethine nitrogen. evitachem.com

The coordination number and the nature of the metal ion dictate the geometry of the resulting complexes. Octahedral geometries are commonly observed for metal ions like Co(II), Ni(II), and Cu(II) when two tridentate ligands coordinate to the metal center, or when a tridentate ligand coordinates along with other ligands like water or anions. researchgate.netuobaghdad.edu.iq For instance, research on Ni(II) and Cu(II) complexes with a Schiff base ligand showed that the ligand chelates in a tridentate mode, leading to an octahedral geometry around the metal ions. researchgate.net In some cases, distorted octahedral geometry is observed for Cu(II) complexes due to the Jahn-Teller effect. ijcce.ac.ir Square planar geometries are typical for Pd(II) and Pt(II) complexes. ijcce.ac.ir

Table 2: Coordination Geometries of Metal Complexes
Metal IonLigand TypeCoordination ModeProposed GeometryReference
Ni(II)Schiff BaseTridentate (O,N,O)Octahedral researchgate.net
Cu(II)Schiff BaseTridentate (O,N,O)Octahedral researchgate.net
Co(II)Schiff BaseTridentate (NOO)Octahedral uobaghdad.edu.iq
Cu(II)Schiff Base Oxime-Distorted Octahedral ijcce.ac.ir
Pd(II), Pt(II)Schiff Base Oxime-Square Planar ijcce.ac.ir

Spectroscopic and Magnetic Studies of this compound Coordination Compounds

Spectroscopic and magnetic studies are crucial for elucidating the structure of these coordination compounds.

Infrared (IR) Spectroscopy: FT-IR spectroscopy confirms the formation of the Schiff base and its coordination to the metal ion. A key indicator is the disappearance of the C=O and NH₂ stretching bands of the precursors and the appearance of a new band corresponding to the azomethine (C=N) group. researchgate.net This C=N stretching vibration, typically observed around 1600-1670 cm⁻¹, shifts upon coordination to the metal ion, indicating the involvement of the azomethine nitrogen in bonding. Furthermore, the broad O-H band of the phenolic group in the free ligand often disappears in the spectra of the complexes, suggesting deprotonation and coordination of the phenolic oxygen. The appearance of new, lower frequency bands can be assigned to M-N and M-O vibrations. uobaghdad.edu.iqijcce.ac.ir

Electronic Spectroscopy (UV-Vis): The UV-Vis spectra of the complexes, recorded in solution, provide information about their geometric structures. The spectra typically show bands corresponding to intra-ligand (π→π* and n→π*) transitions and ligand-to-metal charge transfer (LMCT) bands. The d-d transition bands, although often weak, are particularly informative for determining the geometry of transition metal complexes. For example, the electronic spectrum of a Cu(II) complex showed a broad, asymmetric band consistent with a distorted octahedral geometry due to the Jahn-Teller effect. ijcce.ac.ir

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to characterize the diamagnetic complexes and the free ligands. In ¹H NMR, the formation of the Schiff base is confirmed by the appearance of a signal for the azomethine proton (-CH=N-). The disappearance of the phenolic -OH proton signal in the spectra of the complexes confirms its deprotonation and coordination. uobaghdad.edu.iq

Magnetic Susceptibility: Magnetic moment measurements at room temperature help determine the geometry and spin state of the complexes. For example, Co(II) complexes may exhibit magnetic moments corresponding to a low-spin octahedral configuration. ijcce.ac.ir Diamagnetic behavior is typically observed for square planar Pd(II) and Pt(II) complexes. ijcce.ac.ir

Table 3: Spectroscopic and Magnetic Data for a Representative Cu(II) Complex
TechniqueObservationInferenceReference
FT-IRShift in C=N band; Appearance of M-N and M-O bandsCoordination via azomethine N and phenolic O researchgate.netijcce.ac.ir
UV-VisBroad, asymmetric d-d transition bandDistorted Octahedral Geometry ijcce.ac.ir
Magnetic SusceptibilityMagnetic moment of ~2.0 B.M.Distorted Octahedral (Oh) geometry ijcce.ac.ir
Mass Spec (ESI-MS)Molecular ion peak matches theoretical weightConfirms composition of the complex researchgate.netijcce.ac.ir

Theoretical Insights into Metal-Ligand Interactions

Computational methods, particularly Density Functional Theory (DFT), offer profound insights into the electronic structure, bonding, and stability of metal complexes derived from this compound. researchgate.net These theoretical studies complement experimental findings and help in understanding the nature of metal-ligand interactions.

DFT calculations can be used to optimize the geometries of the ligands and their complexes, allowing for a comparison between theoretical and experimentally determined structures (e.g., from X-ray diffraction). The calculated bond lengths and angles can validate the proposed coordination modes. researchgate.net

Mechanistic Biological Investigations of 2 Amino 4 Chloro 6 Nitrophenol

Molecular Interactions with Cellular Components and Biomolecules

The biological activity of 2-Amino-4-chloro-6-nitrophenol is intrinsically linked to its molecular structure, which facilitates various interactions with cellular components and biomolecules. The presence of a phenol (B47542) group, an amino group, and a nitro group on an aromatic ring allows for a range of interactions, including hydrogen bonding and potential covalent modifications.

The phenol group, with its hydroxyl (-OH) moiety, can act as a hydrogen bond donor and acceptor, enabling interactions with amino acid residues in proteins and the phosphate (B84403) backbone of nucleic acids. ontosight.ailibretexts.org The amino group (-NH2) can also participate in hydrogen bonding. ontosight.ai Furthermore, under certain physiological conditions, the phenol group can be oxidized to form a quinone. nih.govwikipedia.org These highly reactive quinone species can then react with nucleophilic groups found in biomolecules, such as the sulfhydryl groups of cysteine residues and the amino groups of lysine (B10760008) residues in proteins, as well as with amino acids. nih.gov This can lead to the formation of adducts, potentially altering the structure and function of these biomolecules.

The nitro group (-NO2) is a strong electron-withdrawing group that significantly influences the electronic properties of the aromatic ring. numberanalytics.com This group can be reduced within the cellular environment to form reactive intermediates, such as nitroso and hydroxylamine (B1172632) derivatives. nih.gov These intermediates are capable of interacting with cellular macromolecules, including DNA, which can lead to the formation of DNA adducts and potential mutagenicity. researchgate.net In fact, the covalent binding of reactive metabolites to cellular DNA is considered a critical step in the initiation of tumor formation. researchgate.net

Studies have shown that this compound can be absorbed through the skin, although in small amounts. cosmeticsinfo.org Once systemically available, it can interact with various cellular components. For instance, chronic exposure in rats has been linked to erythrocyte toxicity, characterized by a decrease in erythrocyte counts and an increase in methemoglobin levels. This suggests an interaction with hemoglobin, a key protein in red blood cells.

Functional GroupType of InteractionPotential Biomolecular TargetPotential Consequence
Phenol (-OH)Hydrogen Bonding, Oxidation to QuinoneProteins (e.g., enzymes), Nucleic AcidsAlteration of protein/enzyme function, DNA damage
Amino (-NH2)Hydrogen BondingProteins, Nucleic AcidsAlteration of molecular recognition
Nitro (-NO2)Reduction to Reactive IntermediatesDNA, ProteinsFormation of DNA adducts, protein modification, mutagenicity
Chloro (-Cl)Influences Lipophilicity and Electronic PropertiesCellular Membranes, ProteinsEnhanced cell penetration, altered binding affinity

Influence on Enzymatic Activities and Cellular Signaling Pathways

The interaction of this compound with biomolecules can directly influence enzymatic activities and cellular signaling pathways. The mechanism of action is not fully elucidated but is thought to involve the nitro and amino groups, which can affect enzymatic activities and cellular signaling.

The reduction of the nitro group is often an enzyme-catalyzed process, utilizing cellular reducing agents like NADH or NADPH. nih.gov This process can be mediated by nitroreductases, a class of enzymes present in various organisms. The reactive intermediates formed during this reduction can covalently bind to the active sites of enzymes, leading to their inhibition. nih.gov Phenolic compounds, in general, are known to interact with enzymes, and sulfonyl groups, which share some electronic properties with nitro groups, are found in drugs that inhibit specific enzymes. ontosight.ai

Furthermore, the generation of reactive oxygen species (ROS) is a potential consequence of the metabolism of nitroaromatic compounds. ontosight.ai The nitro group can induce oxidative stress, leading to the formation of ROS, which can disrupt normal cellular signaling. ontosight.ai ROS can act as secondary messengers in various signaling pathways, and their overproduction can lead to cellular damage and apoptosis. ontosight.ai

While specific signaling pathways affected by this compound are not extensively detailed in the available literature, the known effects of similar compounds provide some insights. For example, some nitroaromatic compounds have been shown to induce apoptosis in cancer cells by generating ROS. ontosight.ai The potential for this compound to interfere with microbial growth suggests an impact on essential enzymatic pathways in microorganisms. ontosight.ai

Role of Nitro, Amino, and Chloro Groups in Biological Reactivity

The biological reactivity of this compound is a composite of the individual contributions of its functional groups, which mutually influence each other's properties.

Nitro Group (-NO2): The nitro group is a powerful electron-withdrawing group, a property that significantly shapes the molecule's biological activity. numberanalytics.com This electron-withdrawing nature makes the aromatic ring more susceptible to certain reactions and influences the acidity of the phenolic hydroxyl group. libretexts.orgnih.gov The reduction of the nitro group is a key event in its biological action, leading to the formation of highly reactive and potentially toxic intermediates. nih.gov This process is central to the mutagenic and carcinogenic potential of many nitroaromatic compounds. nih.govindustrialchemicals.gov.au The position of the nitro group on the aromatic ring is also a critical determinant of its biological activity. researchgate.netontosight.ai

Amino Group (-NH2): The amino group, being an electron-donating group, can modulate the electronic properties of the aromatic ring. It can participate in hydrogen bonding, which is crucial for the interaction of the molecule with biological targets like enzymes and receptors. ontosight.aiscbt.com The presence of the amino group can also influence the metabolic pathways of the compound.

Chloro Group (-Cl): The chlorine atom, an electron-withdrawing group, affects the lipophilicity and the electronic distribution of the molecule. ontosight.ai This can influence the compound's ability to cross cellular membranes and its binding affinity to biological targets. plos.org The presence of a chloro group can also impact the recalcitrance of the compound to microbial degradation. plos.org In some cases, the introduction of a chloro substituent can alter the compound's reactivity and potential for unintended coupling reactions.

Environmental Transformation and Degradation Pathways of 2 Amino 4 Chloro 6 Nitrophenol

Abiotic Degradation Mechanisms in Aquatic and Terrestrial Environments

Abiotic degradation involves non-biological processes that chemically transform a compound. For nitrophenols in the environment, the principal abiotic mechanisms are hydrolysis and photolysis, with oxidation playing a role in certain soil conditions.

Biotransformation and Microbial Metabolism Studies

Biodegradation is a key process in the environmental breakdown of many organic pollutants. While direct studies on the microbial metabolism of 2-Amino-4-chloro-6-nitrophenol are scarce, extensive research on similar molecules like 2-chloro-4-nitrophenol (B164951) (2C4NP) provides insight into probable transformation pathways.

Microorganisms, particularly bacteria, have evolved diverse enzymatic systems to break down aromatic compounds. The degradation of chloronitrophenols can be initiated through two primary strategies:

Oxidative Pathway: This involves the enzymatic removal of the nitro group as nitrite, often catalyzed by a monooxygenase. For example, the degradation of 2C4NP by various bacteria, such as Burkholderia sp. RKJ 800 and Arthrobacter nitrophenolicus SJCon, proceeds through the formation of chlorohydroquinone (B41787) (CHQ). nih.govnih.gov The CHQ is then further degraded, often involving dehalogenation to form hydroquinone (B1673460) (HQ), followed by ring cleavage. nih.govnih.gov

Reductive Pathway: In this pathway, the nitro group is reduced to a hydroxylamino or an amino group. This is a common initial step in the anaerobic degradation of nitroaromatic compounds.

Based on these established pathways for related compounds, a plausible metabolic route for this compound could involve an initial oxidative step where a monooxygenase attacks the ring, leading to the removal of the nitro group and formation of a chlorinated amino-catechol or hydroquinone derivative. Subsequently, dehalogenation and ring cleavage would lead to simpler aliphatic molecules that can enter central metabolic pathways.

Several bacterial strains have been identified as capable of degrading related chloronitrophenols, as detailed in the table below.

MicroorganismRelated Compound DegradedKey IntermediatesReference
Burkholderia sp. RKJ 8002-Chloro-4-nitrophenol (2C4NP)Chlorohydroquinone (CHQ), Hydroquinone (HQ) nih.gov
Rhodococcus imtechensis RKJ3002-Chloro-4-nitrophenol (2C4NP)Chlorohydroquinone (CHQ), Hydroquinone (HQ) researchgate.net
Arthrobacter nitrophenolicus SJCon2-Chloro-4-nitrophenol (2C4NP)Chlorohydroquinone (CHQ), Maleylacetate google.com
Rhodococcus sp. strain MB-P12-Chloro-4-nitroaniline (2-C-4-NA)4-Amino-3-chlorophenol, 6-Chlorohydroxyquinol plos.org

Photodegradation Processes and Products

Photodegradation, or photolysis, is the breakdown of compounds by light energy, particularly ultraviolet (UV) radiation from sunlight. This process is often a significant degradation pathway for phenolic compounds in sunlit surface waters. researchgate.netcdc.gov

Direct and Indirect Photolysis: this compound contains chromophores that can absorb light at wavelengths greater than 290 nm, making it susceptible to direct photolysis. nih.gov In aquatic environments, indirect photolysis can also occur. This process is mediated by photochemically produced reactive species, such as hydroxyl radicals (•OH), which are powerful, non-selective oxidizing agents. researchgate.net These radicals can attack the aromatic ring, leading to hydroxylation, cleavage of the carbon-chlorine bond, or degradation of the entire molecule. researchgate.net

The photolytic half-life of nitrophenols in freshwater can range from one to eight days, indicating that this is a relatively rapid degradation process. cdc.gov Studies on the photocatalytic degradation of related compounds like 2-aminophenol (B121084) and 2-chlorophenol (B165306) have shown that the process can be enhanced by the presence of sensitizers or catalysts, such as hydrogen peroxide (H₂O₂) and semiconductor materials (e.g., Cu₂O), which promote the formation of hydroxyl radicals. researchgate.net

While the specific photodegradation products of this compound have not been extensively documented, pathways for similar compounds often involve dechlorination, denitration, and the formation of hydroxylated intermediates before the aromatic ring is ultimately cleaved.

Photodegradation Rates of Related Phenolic Compounds
CompoundConditionsResultReference
2-Amino Phenol (B47542)Visible light with Cu₂O + H₂O₂Complete degradation in 2.0 hours researchgate.net
2-Chloro PhenolVisible light with Cu₂O + H₂O₂50% degradation after 4 hours researchgate.net
4-Chloro PhenolVisible light with Cu₂O + H₂O₂95% degradation after 4 hours researchgate.net
General NitrophenolsSunlight in freshwaterHalf-life of 1-8 days cdc.gov

Advanced Applications and Research Frontiers of 2 Amino 4 Chloro 6 Nitrophenol and Its Derivatives

Role in the Development of Advanced Dyeing Technologies

2-Amino-4-chloro-6-nitrophenol and its derivatives are significant in the field of dyeing, especially for hair colorants. google.com Research has focused on creating new dye formulations that offer vibrant and lasting colors. google.com

Derivatives of this compound have been developed to produce deep, intense red shades in hair dyes. google.comgoogle.com For instance, substituting the amino group with an alkyl group can result in dyes with these desirable red hues. google.com A notable example is 2-chloro-6-ethylamino-4-nitrophenol, which has shown no mutagenicity in certain tests, offering a potentially safer alternative to other red-dyeing nitro compounds. google.com

These compounds are valued for their performance as direct dyes, meaning they can impart color without the need for a chemical reaction with a developer. They have also been found to be stable in oxidative hair dye formulations. europa.eu The development of these derivatives represents a significant advancement in hair dye technology, providing options that are both effective and have improved toxicological profiles compared to some older dyes. google.com

Derivative Color Property Noteworthy Finding
Alkyl-substituted this compoundDeep, intensive red shadesOffers a potential replacement for other red dyes with less favorable toxicological profiles. google.com
2-Chloro-6-ethylamino-4-nitrophenolRedShowed no mutagenicity in an Ames test. google.com
2-Chloro-6-((2'-methylpropyl)amino-4-nitrophenol)Lustrous redDyes the hair root effectively. google.com

Intermediate in Pharmaceutical and Agrochemical Synthesis Research

The chemical structure of this compound makes it a valuable intermediate in the synthesis of more complex molecules for the pharmaceutical and agrochemical industries. chemimpex.comchemicalbull.comnbinno.com Its functional groups—amino, chloro, and nitro groups—provide reactive sites for various chemical modifications. chemimpex.comontosight.ai

In pharmaceutical research, this compound serves as a precursor for synthesizing a range of molecules. chemimpex.comontosight.ai For example, it is a key intermediate in the synthesis of benzoxazinone (B8607429) derivatives. It is also used in the preparation of compounds with potential antimicrobial and anti-inflammatory effects. ontosight.ai The synthesis of antibiotic and antitumor drug precursors is another area where this compound finds application. nbinno.com

Similarly, in the agrochemical sector, this compound is used as an intermediate in the creation of new products. chemimpex.com The presence of the chloro and nitro groups on the aromatic ring makes it suitable for various substitution reactions, allowing for the creation of diverse and complex molecules for agricultural applications. chemimpex.com

Applications in Colorimetric Sensor Development

The reactivity of nitrophenol derivatives makes them suitable for use in the development of colorimetric sensors. ontosight.ai These sensors change color in the presence of a specific analyte, allowing for its detection and quantification.

While direct applications of this compound in widely commercialized sensors are not extensively documented, the broader class of nitrophenols is used in this field. For example, a colorimetric sensor array using nanozymes has been developed for the identification of various phenols in the environment. nih.gov This system relies on the reaction of phenols with 4-aminoantipyrine (B1666024) to produce distinct color changes. nih.gov

Research into new sensor technologies has also explored the use of related compounds. For instance, a colorimetric sensor for the detection of Cu2+ and Zn2+ ions was developed using a derivative of 4-chloro-7-nitro-2,1,3-benzoxadiazole. mdpi.com This demonstrates the potential for developing sensors based on the specific reactivity of such chlorinated and nitrated aromatic compounds.

Emerging Research Areas and Future Directions for this compound

Emerging research continues to explore the potential of this compound and its derivatives in various fields. One area of interest is its use in catalysis. Studies have indicated its potential to participate in catalytic reactions, such as the reduction of nitrophenols to aminophenols, a significant transformation in the synthesis of many pharmaceutical compounds.

Future research will likely focus on several key areas:

Synthesis of Novel Compounds: The versatile structure of this compound will continue to be exploited to create new molecules with unique properties for applications in medicine, agriculture, and materials science. chemimpex.com

Improved Dye Formulations: Ongoing research aims to develop hair dyes with even better color properties, stability, and safety profiles. google.com

Advanced Sensor Technology: Further development of selective and sensitive colorimetric sensors for environmental and biological monitoring is a promising area of research. nih.govmdpi.com

Catalysis: Exploring the catalytic activities of this compound and its derivatives could lead to new and more efficient chemical processes.

The continued study of this compound and its derivatives holds promise for advancements in a variety of scientific and industrial fields. prof-research.com

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Amino-4-chloro-6-nitrophenol, and how can purity be validated?

  • Methodology : The compound is typically synthesized via reduction of nitro-containing precursors (e.g., nitrophenol derivatives) using catalytic hydrogenation or chemical reductants like sodium dithionite. Purification involves recrystallization from ethanol/water mixtures. Purity validation employs melting point analysis (158–162°C), HPLC (≥98% purity), and spectroscopic techniques (FT-IR, 1^1H/13^{13}C NMR) to confirm structural integrity .

Q. What key physicochemical properties are critical for experimental handling?

  • Critical Properties :

  • Melting point: 158–162°C (lit.)
  • Density: 1.7 g/cm³
  • Solubility: Moderate in polar solvents (e.g., ethanol, DMSO); low in water.
  • Stability: Hygroscopic; store at 2–8°C in airtight containers to prevent decomposition .

Q. What safety precautions are essential when handling this compound?

  • Protocols :

  • Use PPE (N95 mask, gloves, goggles) to avoid inhalation/skin contact (H315-H319-H335 hazards).
  • Work under fume hoods with local exhaust ventilation.
  • Emergency measures: Flush eyes/skin with water for 15 minutes upon exposure; use dry chemical extinguishers for fires .

Advanced Research Questions

Q. How does this compound function as a redox mediator in thiol-disulfide exchange reactions?

  • Mechanism & Optimization : Acts as a mediator by stabilizing radical intermediates during electrolysis. Optimal yields (77–86%) are achieved with 0.58 V oxidation potential, extended electrolysis time (≥4 hours), and paired with co-mediators like tri-p-bromophenylamine. Monitor reaction progress via cyclic voltammetry and HPLC .

Q. How can researchers resolve contradictions in reported physicochemical data (e.g., CAS registry discrepancies)?

  • Strategies : Cross-reference EC numbers (228-761-6) and CAS numbers (6358-08-3 vs. 6358-8-3) using authoritative databases like the European Commission’s CosIng or NIST Chemistry WebBook. Validate disputed properties (e.g., melting points) via differential scanning calorimetry (DSC) .

Q. What strategies mitigate risks when scaling up reactions involving this compound?

  • Risk Management :

  • Conduct small-scale pilot studies to assess thermal stability (TGA/DSC).
  • Implement inert gas purging to prevent oxidative decomposition.
  • Design waste neutralization protocols for chlorinated byproducts (e.g., alkaline hydrolysis) .

Q. What analytical techniques characterize byproducts or degradation products under varying conditions?

  • Methods :

  • HPLC-MS : Identifies nitro-reduction byproducts (e.g., amino derivatives).
  • GC-MS : Detects volatile degradation products (e.g., chlorophenols).
  • XRD : Confirms crystalline impurities in bulk samples .

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Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-4-chloro-6-nitrophenol
Reactant of Route 2
Reactant of Route 2
2-Amino-4-chloro-6-nitrophenol

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